

An In-depth Technical Guide to 2-(Trifluoromethoxy)terephthalic Acid

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)terephthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential therapeutic context of **2-(trifluoromethoxy)terephthalic acid**. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable methodologies.

Physicochemical Properties

2-(Trifluoromethoxy)terephthalic acid is a substituted aromatic carboxylic acid. The presence of the trifluoromethoxy group significantly influences its electronic and steric properties, making it a compound of interest in medicinal chemistry.^{[1][2]} Key quantitative data are summarized below.

Property	Value	Source
Melting Point	270-272°C	
Molecular Formula	C ₉ H ₅ F ₃ O ₅	[3]
Molecular Weight	250.13 g/mol	[3]
CAS Number	175278-21-4	[3]
Appearance	Solid	
pKa (Predicted)	2.51 ± 0.36	
Solubility	DMSO (Slightly), Methanol (Slightly)	

Experimental Protocols

A detailed experimental protocol for the synthesis of **2-(trifluoromethoxy)terephthalic acid** is not readily available in the public domain. However, general methods for the synthesis of substituted terephthalic acids often involve the oxidation of corresponding p-xylene derivatives. [4][5][6]

Melting Point Determination Protocol (Adapted for Aromatic Carboxylic Acids)

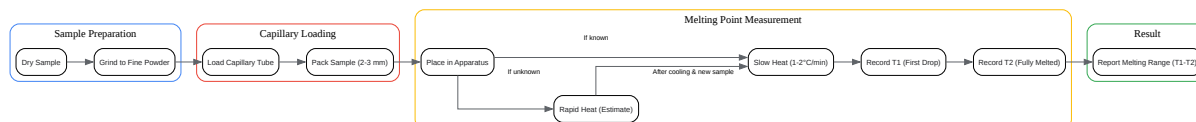
This protocol outlines a standard laboratory procedure for accurately determining the melting point of a solid organic compound like **2-(trifluoromethoxy)terephthalic acid**. [7][8][9][10]

Materials:

- **2-(trifluoromethoxy)terephthalic acid** sample (must be dry and in powdered form) [8][10]
- Capillary tubes (one end sealed) [9][10]
- Melting point apparatus (e.g., Mel-Temp® or similar) [7]
- Mortar and pestle (if sample is not a fine powder) [8]
- Thermometer (calibrated) [7]

Procedure:

- **Sample Preparation:** Ensure the **2-(trifluoromethoxy)terephthalic acid** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[\[8\]](#)[\[10\]](#)
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[\[10\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[\[7\]](#)
- **Initial Rapid Heating:** If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Observe the temperature at which the sample melts.[\[10\]](#)
- **Accurate Melting Point Determination:** Allow the apparatus to cool. Prepare a new sample in a fresh capillary tube. Heat the sample rapidly to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[\[7\]](#)
- **Recording the Melting Range:** Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[\[9\]](#)
- **Post-Measurement:** Turn off the heating apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container.



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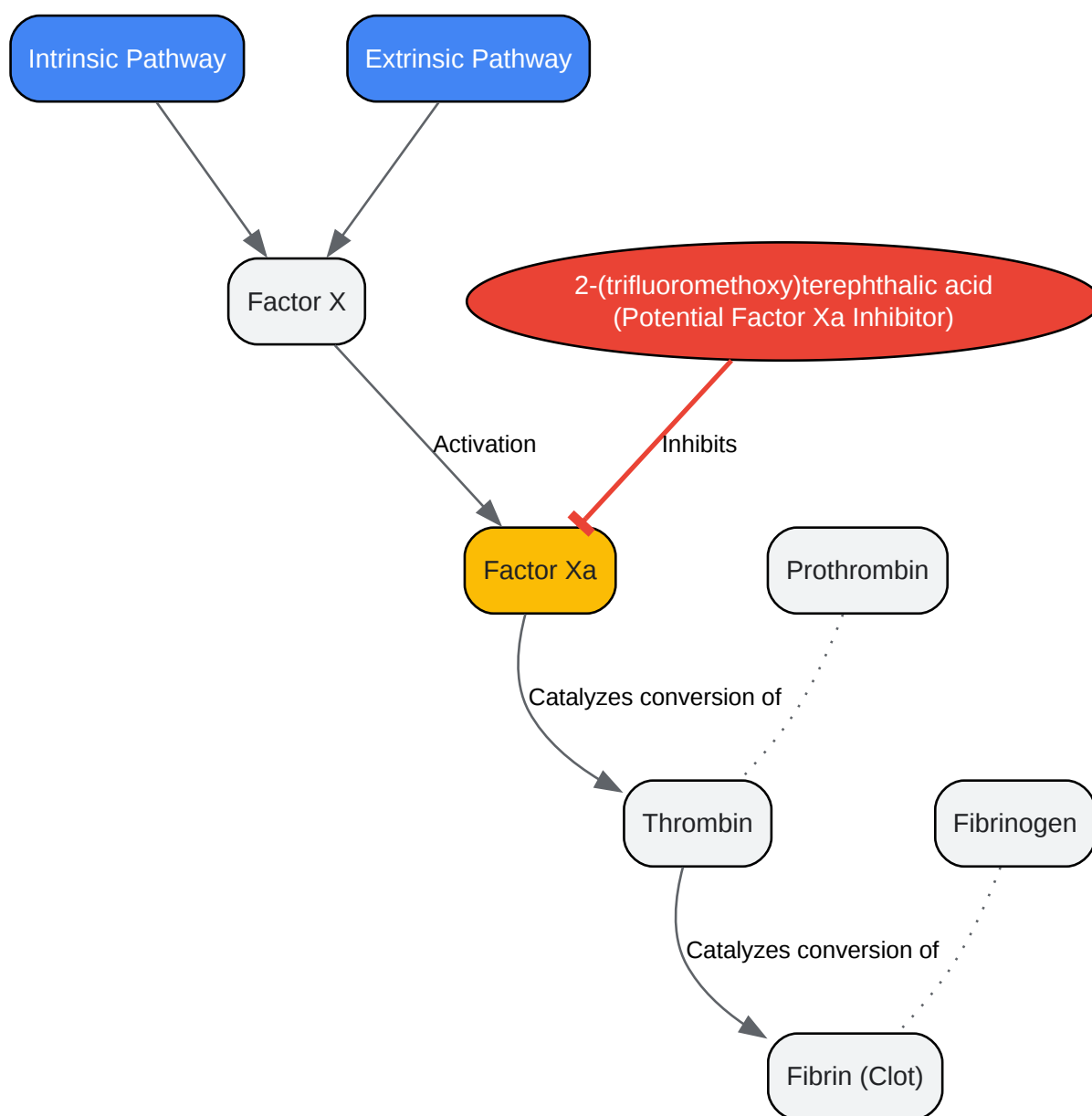
Workflow for Melting Point Determination.

Potential Therapeutic Application: Factor Xa Inhibition

While no specific signaling pathways for **2-(trifluoromethoxy)terephthalic acid** have been detailed in the literature, its structural motifs are of interest in drug design. The trifluoromethoxy group can enhance metabolic stability and cell permeability.^[1] Terephthalic acid derivatives have been investigated as inhibitors of various enzymes. One notable application for similar structures is the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.^{[11][12][13]}

The Coagulation Cascade and Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. It consists of two primary pathways, the intrinsic and extrinsic pathways, which converge on the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.^[11] Direct Factor Xa inhibitors are a class of anticoagulants that bind to Factor Xa and block its activity, thereby preventing the formation of thrombin and subsequent fibrin clots.^{[12][14][15]}



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Mechanism of Action for a Potential Factor Xa Inhibitor.

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